![molecular formula C19H23NO2S B14533518 4-Methoxy-N-[4-(3-methylbutoxy)phenyl]benzene-1-carbothioamide CAS No. 62516-81-8](/img/structure/B14533518.png)
4-Methoxy-N-[4-(3-methylbutoxy)phenyl]benzene-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-N-[4-(3-methylbutoxy)phenyl]benzene-1-carbothioamide is an organic compound with a complex structure that includes aromatic rings and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-N-[4-(3-methylbutoxy)phenyl]benzene-1-carbothioamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to start with the synthesis of 4-methoxybenzene-1-carbothioamide, followed by the introduction of the 4-(3-methylbutoxy)phenyl group through a series of substitution reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification through recrystallization or chromatography to achieve the desired level of purity for commercial applications.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-N-[4-(3-methylbutoxy)phenyl]benzene-1-carbothioamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
4-Methoxy-N-[4-(3-methylbutoxy)phenyl]benzene-1-carbothioamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Methoxy-N-[4-(3-methylbutoxy)phenyl]benzene-1-carbothioamide exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzene-1-carbothioamide: A simpler analog with similar functional groups.
4-(3-Methylbutoxy)phenylbenzene: Shares the 4-(3-methylbutoxy)phenyl group but lacks the carbothioamide functionality.
Uniqueness
4-Methoxy-N-[4-(3-methylbutoxy)phenyl]benzene-1-carbothioamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties not found in simpler analogs. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
62516-81-8 |
|---|---|
Molecular Formula |
C19H23NO2S |
Molecular Weight |
329.5 g/mol |
IUPAC Name |
4-methoxy-N-[4-(3-methylbutoxy)phenyl]benzenecarbothioamide |
InChI |
InChI=1S/C19H23NO2S/c1-14(2)12-13-22-18-10-6-16(7-11-18)20-19(23)15-4-8-17(21-3)9-5-15/h4-11,14H,12-13H2,1-3H3,(H,20,23) |
InChI Key |
YSYIYVQUXGIXFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)NC(=S)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


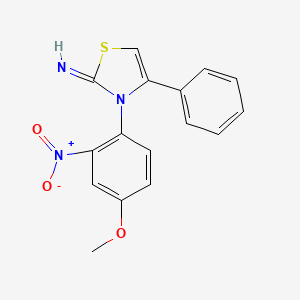
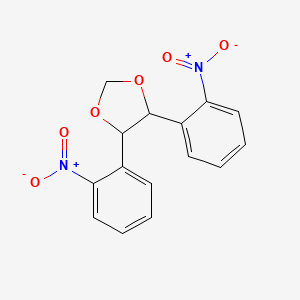
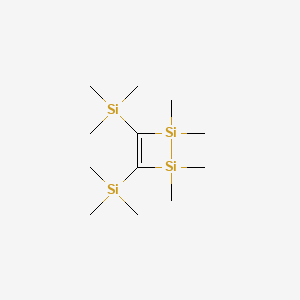
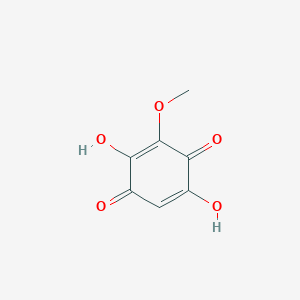
![N-(2-Chloroethyl)-N'-{5-[(propan-2-yl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B14533467.png)
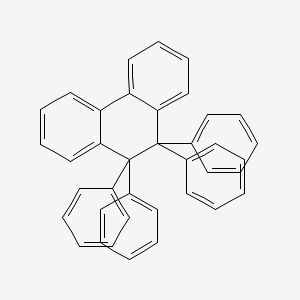
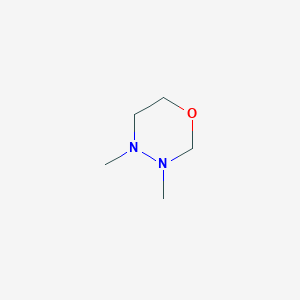
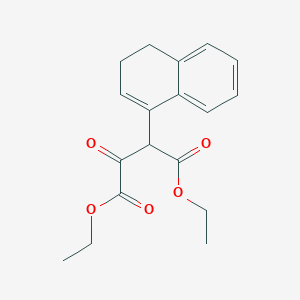
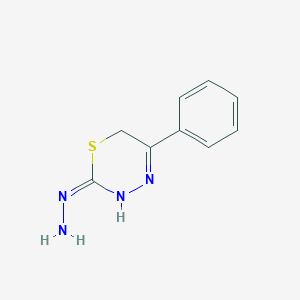
![8-Methyl-2-phenylpyrimido[4,5-d]pyridazin-5(6H)-one](/img/structure/B14533526.png)
![2-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-yl)oxy]benzoyl chloride](/img/structure/B14533537.png)
![Methyl 3-[(2,4-dinitrophenyl)sulfanyl]-2-nitrobenzoate](/img/structure/B14533540.png)
![N-[2-(2-Oxo-2-phenylethyl)phenyl]acetamide](/img/structure/B14533544.png)
![Ethyl 2-[2-(2,5-dichlorophenyl)hydrazinylidene]propanoate](/img/structure/B14533547.png)
